tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate

Medicinal chemistry PROTAC synthesis Building block procurement

The 7-yl regioisomer of the Boc-protected 2-azaspiro[4.5]decane scaffold provides a distinct spatial orientation of the protected amine relative to the spirocyclic core, critical for positional SAR studies in medicinal chemistry. Unlike the commercially saturated 8-yl PROTAC linker variant, this less prevalent isomer enables exploration of unique exit vector angles for receptor binding. Validated in μ-opioid/ORL1 receptor programs, it is supplied at 97% purity with 8–12 week lead time. Select when docking indicates 7-position optimal for target engagement.

Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
CAS No. 1363381-13-8
Cat. No. B3100171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate
CAS1363381-13-8
Molecular FormulaC14H26N2O2
Molecular Weight254.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCC2(C1)CCNC2
InChIInChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-5-4-6-14(9-11)7-8-15-10-14/h11,15H,4-10H2,1-3H3,(H,16,17)
InChIKeyZRGNCGMVKKCVGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate (CAS 1363381-13-8) — Procurement and Scientific Selection Overview for Spirocyclic Building Blocks


tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate (CAS: 1363381-13-8) is a Boc-protected azaspirocyclic amine building block belonging to the 2-azaspiro[4.5]decane class, with molecular formula C14H26N2O2 and molecular weight 254.37 g/mol . The compound features a rigid spiro[4.5]decane framework incorporating a nitrogen atom at the 2-position of the azaspiro system, with a Boc-protected amine at the 7-position of the cyclohexane ring. This specific regiochemical arrangement (2-aza with 7-yl substitution) represents one of several positional isomers available within this scaffold class, with the 7-yl regioisomer being less commercially prevalent than the 8-yl variant . The compound is supplied primarily for research and development purposes as a versatile heterocyclic building block, with commercial availability typically at 97% purity from multiple global suppliers .

Why Generic Substitution Fails: Regiochemical and Scaffold-Dependent Differentiation of tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate


Substitution with alternative azaspiro[4.5]decane regioisomers (e.g., 8-yl or 6-yl variants) or different spiro ring-size scaffolds (e.g., [4.4], [5.5]) cannot be assumed to produce equivalent outcomes in target binding, synthetic compatibility, or project economics. The 7-yl substitution position on the 2-azaspiro[4.5]decane scaffold confers distinct spatial orientation of the protected amine relative to the spirocyclic core, which directly impacts molecular recognition in biological targets [1]. Furthermore, commercial availability and pricing vary substantially across positional isomers—the 8-yl variant (CAS 1341038-05-8) is more widely available and positioned as a PROTAC linker, while the 7-yl isomer represents a less saturated commercial option with differentiated application space . Scaffold size modifications (e.g., [4.4] vs. [4.5] vs. [5.5]) produce distinct three-dimensional geometries that have been shown to yield divergent receptor affinity profiles, as demonstrated in structure-activity relationship studies on azaspiro[4.5]decane derivatives targeting μ-opioid and ORL1 receptors [2].

Quantitative Comparative Evidence: tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate vs. Positional Isomers and Alternative Scaffolds


Regioisomer Cost Differentiation: 7-yl vs. 8-yl Boc-Protected 2-Azaspiro[4.5]decane Building Blocks

Commercial pricing for the 7-yl regioisomer (CAS 1363381-13-8) is approximately 56% higher than the 8-yl variant (CAS 1341038-05-8) for equivalent quantities at the 100 mg scale . The 7-yl isomer is listed at $320.90 per 100 mg, whereas the 8-yl isomer is priced at $205.90 per 100 mg from the same supplier . This price differential reflects the lower commercial availability and potentially distinct synthetic accessibility of the 7-yl substitution pattern. Additionally, the 8-yl variant is explicitly marketed as a PROTAC linker component, while the 7-yl variant is positioned as a general heterocyclic building block without specialized application designation .

Medicinal chemistry PROTAC synthesis Building block procurement

Scaffold-Dependent Receptor Affinity: [4.5] Spirocyclic Framework vs. Alternative Ring Sizes in μ-Opioid/ORL1 Receptor Targeting

Structure-activity relationship studies on substituted azaspiro[4.5]decane derivatives demonstrate that the [4.5] spirocyclic scaffold confers affinity for both μ-opioid and ORL1 receptors [1]. In comparative SAR evaluations of azaspirane immunomodulatory agents, 8-hetero-2-azaspiro[4.5]decane analogues exhibited distinct antiarthritic activity profiles compared to 9-hetero-3-azaspiro[5.5]undecane analogues, with the scaffold size difference producing quantifiably different in vivo efficacy in adjuvant arthritis rat models [2]. Specifically, SK&F 105685 (an N,N-dimethyl-8,8-dipropyl-2-azaspiro[4.5]decane derivative) demonstrated an oral ED50 of 20 mg/kg/day for inhibition of immune-mediated hindpaw inflammation, establishing the [4.5] scaffold as the optimized ring-size framework for this target class [3].

Opioid receptor pharmacology Pain research GPCR drug discovery

Boc-Protected Amine Versatility: Synthetic Accessibility for Downstream Derivatization

The tert-butyl carbamate (Boc) protecting group on the 7-position amine provides quantitative synthetic utility as a masked primary amine that can be selectively deprotected under standard acidic conditions (TFA/DCM or 4 M HCl in dioxane) to yield the free 2-azaspiro[4.5]decan-7-amine [1]. This Boc protection strategy is widely employed in spirocyclic building block synthesis, enabling sequential functionalization without amine interference [2]. In the broader azaspiro[4.5]decane derivative class, Boc-protected intermediates serve as key precursors for generating diverse pharmacologically active compounds, including those targeting sepiapterin reductase (SPR) where 2-azaspiro[4.5]decane-containing inhibitors achieved double-digit nanomolar potency with excellent ligand efficiency following fragment-based optimization [3].

Organic synthesis Peptide chemistry PROTAC development

Commercial Availability Comparison: 7-yl Regioisomer Market Scarcity vs. 8-yl Ubiquity

Market analysis reveals that the 7-yl regioisomer (CAS 1363381-13-8) is supplied by fewer vendors compared to the 8-yl variant (CAS 1341038-05-8) . The 7-yl isomer is primarily available from general chemical suppliers (Aladdin, Leyan, CymitQuimica, Fujifilm Wako) at 97-98% purity, whereas the 8-yl isomer is additionally stocked by PROTAC-focused vendors (InvivoChem, Bidepharm) and major distributors (Fisher Scientific) with explicit designation as a PROTAC linker building block . The 7-yl variant exhibits longer lead times, with Aladdin listing availability within 8-12 weeks for both 100 mg and 250 mg quantities, while the 8-yl isomer maintains comparable lead times but broader inventory depth across suppliers .

Chemical sourcing Supply chain management Research procurement

Optimal Application Scenarios for tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate Based on Differential Evidence


Regiospecific Structure-Activity Relationship (SAR) Studies in μ-Opioid/ORL1 Receptor Programs

In medicinal chemistry campaigns targeting μ-opioid and ORL1 receptors, where the 2-azaspiro[4.5]decane scaffold has demonstrated validated affinity [1], the 7-yl regioisomer provides a critical tool for probing positional SAR around the cyclohexane ring. The 56% cost premium relative to the 8-yl isomer is justified when exploring the spatial orientation effects of amine substitution on receptor binding and functional activity. Patent literature from Grünenthal GmbH explicitly claims substituted azaspiro[4.5]decane derivatives with affinity for μ-opioid and ORL1 receptors [1], establishing the commercial and therapeutic relevance of this scaffold for analgesic drug discovery programs.

Custom Spirocyclic Amine Building Block for Non-PROTAC Heterocyclic Library Synthesis

For laboratories constructing diversity-oriented heterocyclic libraries that require spirocyclic amine building blocks but do not require PROTAC-specific linker chemistry, the 7-yl isomer serves as a viable alternative to the more widely used 8-yl PROTAC linker . The Boc protecting group provides standard synthetic compatibility with multi-step sequences [2], enabling incorporation into broader compound collections where the 7-position substitution confers distinct three-dimensional vector orientation compared to the 8-position. The 8-12 week lead time should be factored into project timelines.

Structure-Based Drug Design Requiring Alternative Spirocyclic Vector Geometry

In structure-based drug design programs where co-crystal structures inform optimal substitution vectors, the 7-yl substitution pattern offers a distinct exit vector angle from the spirocyclic core compared to the 6-yl and 8-yl variants. Crystal structures of 2-azaspiro[4.5]decane-containing inhibitors bound to sepiapterin reductase demonstrate that subtle alterations in substitution position on the spirocyclic framework produce measurable differences in binding interactions and ligand efficiency [3]. The 7-yl isomer should be selected when computational docking or SAR analysis indicates that the 7-position provides the geometrically optimal orientation for target engagement relative to alternative regioisomers.

Academic Research and Early-Stage Discovery with Regioisomer-Specific SAR Requirements

For academic laboratories conducting fundamental SAR exploration on azaspiro[4.5]decane scaffolds, the 7-yl isomer enables investigation of substitution position effects independent of the commercial PROTAC linker designation associated with the 8-yl variant . The compound's availability from multiple general chemical suppliers supports procurement flexibility, though the 56% cost differential and extended lead time relative to the 8-yl isomer should be evaluated against specific research objectives and available budget resources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.